molecular formula C14H8F5NO4S B3043547 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate CAS No. 886360-93-6

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate

Cat. No. B3043547
CAS RN: 886360-93-6
M. Wt: 381.28 g/mol
InChI Key: CBRMRUOIHTWWJI-UHFFFAOYSA-N
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Description

“2,3,4,5,6-Pentafluorophenylacetic acid” is a compound with the formula C8H3F5O2 . It’s used in the preparation of other compounds such as 2,3,4,5,6-pentafluorophenylacetyl chloride .


Molecular Structure Analysis

The molecular weight of “2,3,4,5,6-Pentafluorophenylacetic acid” is 226.1002 . The IUPAC Standard InChI is InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) .


Physical And Chemical Properties Analysis

“2,3,4,5,6-Pentafluorophenylacetic acid” is a solid that is soluble in 95% ethanol . It has a melting point of 108-110 °C (lit.) .

Scientific Research Applications

Analytical Chemistry Applications

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate has been utilized in analytical chemistry, particularly for the determination of carbonyl-containing compounds. Its use extends to various compounds such as thromboxane B2, prostaglandins, and amygdalin, found in diverse mediums like water, blood, urine, air, and clothing (Cancilla & Que Hee, 1992).

Crystal Structure Analysis

The crystal structures of derivatives of 2,3,4,5,6-pentafluorophenyl compounds have been studied, revealing details about their conformation and biological activity. This includes an investigation into 1,4-dihydropyridine derivatives, shedding light on the correlation between structural distortion and biological activity (Triggle, Shefter, & Triggle, 1980).

Chemical Synthesis

In chemical synthesis, 2,3,4,5,6-pentafluorophenyl derivatives have been synthesized and characterized for various applications. For instance, pyrimidine derivatives synthesized through O-4-acetylamino-benzenesulfonylation reaction have been analyzed for their structural stability and molecular behavior (Khalid et al., 2021).

Optoelectronic Applications

In the field of optoelectronics, pentafluorophenyl substituted benzimidazole, a derivative of 2,3,4,5,6-pentafluorophenyl, has been introduced as a building block for conjugated polymers. These polymers exhibit promising properties for use in organic solar cell applications (Neophytou et al., 2012).

Reaction Mechanisms and Spectroscopy

Studies have also focused on understanding reaction mechanisms involving 2,3,4,5,6-pentafluorophenyl derivatives. This includes nucleophilic substitution reactions with azide ions and investigations into regioselectivity and reaction mechanisms (Moon et al., 2015).

Pharmaceutical and Biological Studies

In pharmaceutical research, 2,3,4,5,6-pentafluorophenyl derivatives have been synthesized and evaluated for their antiproliferative activity, showing potential as anticancer agents (Motavallizadeh et al., 2014).

Environmental Chemistry

There is also research on the extraction and analysis of benzene- and naphthalenesulfonates in industrial effluents, showcasing the importance of these compounds in monitoring environmental pollution (Alonso, Castillo, & Barceló, 1999).

Nonlinear Optical Properties

Research into the nonlinear optical properties of 2,3,4,5,6-pentafluorophenyl derivatives has revealed their potential in optical limiting applications, which is significant for the development of new materials in photonics (Ruanwas et al., 2010).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO4S/c1-6(21)20-7-2-4-8(5-3-7)25(22,23)24-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRMRUOIHTWWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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